2-Methylpyrazine (CAS 109-08-0) is a foundational heterocyclic aroma compound widely used to create nutty, roasted, and cocoa-like notes in food, beverage, and fragrance applications. It is a key product of the Maillard reaction, which is responsible for the characteristic flavors in thermally processed foods like coffee, baked goods, and roasted meats. Due to its distinct sensory profile and its role as a versatile chemical intermediate in pharmaceutical and agrochemical synthesis, selecting the correct pyrazine, such as 2-Methylpyrazine, is a critical procurement decision.
Substituting 2-Methylpyrazine with other alkylpyrazines, such as 2,5-Dimethylpyrazine or 2,6-Dimethylpyrazine, is inadvisable in controlled applications due to significant, structure-dependent shifts in sensory and processing characteristics. Even a minor change in the number or position of methyl groups drastically alters the odor detection threshold and the specific flavor character, moving from 2-Methylpyrazine's nutty/cocoa profile to the more potent chocolate/earthy notes of dimethylated analogs. These differences are not subtle and will fundamentally change the sensory profile of a final product, making direct substitution a high-risk formulation strategy.
2-Methylpyrazine has a significantly higher odor detection threshold compared to its di- and tri-methylated counterparts, defining its role as a foundational, rather than high-impact, aroma component. Its threshold in water is reported at 60,000 ppb, which is 75 times higher than that of 2,5-Dimethylpyrazine (800 ppb) and 300 times higher than 2,6-Dimethylpyrazine (200 ppb). This distinction is critical for formulation control, where 2-Methylpyrazine provides a base nutty/cocoa character without the overpowering intensity of more substituted pyrazines.
| Evidence Dimension | Odor Detection Threshold (in water) |
| Target Compound Data | 60,000 ppb |
| Comparator Or Baseline | 2,5-Dimethylpyrazine: 800 ppb; 2,6-Dimethylpyrazine: 200 ppb |
| Quantified Difference | 75x higher than 2,5-Dimethylpyrazine; 300x higher than 2,6-Dimethylpyrazine |
| Conditions | Sensory evaluation in an aqueous medium. |
This allows for the creation of subtle, foundational roasted notes in a formulation without the risk of the overpowering potency associated with other, lower-threshold pyrazines.
In Maillard reaction model systems, the yield and type of pyrazine formed are highly dependent on the specific amino acid precursor, demonstrating a key processability differentiator. For example, glutamic acid reaction mixtures produce a relative abundance of methylpyrazine and ethylpyrazine. In contrast, lysine-rich systems primarily generate 2,6-dimethylpyrazine and 2-ethyl-5-methylpyrazine. This makes 2-Methylpyrazine particularly suitable for processes involving specific protein sources or amino acid blends where a characteristic nutty, less-intense roasted profile is desired.
| Evidence Dimension | Relative Pyrazine Yield from Amino Acid Precursors |
| Target Compound Data | Relatively abundant from glutamic acid |
| Comparator Or Baseline | 2,6-Dimethylpyrazine and 2-Ethyl-5-methylpyrazine are primary products from lysine |
| Quantified Difference | Qualitative but significant difference in product distribution based on precursor. |
| Conditions | Maillard reaction model system with single amino acids and a sugar. |
For food technologists aiming to generate a specific roasted flavor profile from defined raw materials, selecting 2-Methylpyrazine as an additive is more compatible with glutamic-acid-rich precursors than lysine-rich ones.
2-Methylpyrazine serves as a crucial and specified intermediate in the synthesis of more complex molecules where its specific structure is non-negotiable. It is explicitly cited as a key intermediate for producing the anti-tubercular drug Pyrazinamide. Furthermore, it is used as a precursor for 2-cyanopyrazine via ammoxidation and as a ligand in the synthesis of coordination polymers and fluorescent silver(I) complexes. These applications depend on the unique reactivity and steric properties of the mono-methylated pyrazine ring, which cannot be replicated by unsubstituted or di-substituted analogs.
| Evidence Dimension | Documented Use as a Synthetic Precursor |
| Target Compound Data | Key intermediate for Pyrazinamide, 2-cyanopyrazine, and specific metal complexes. |
| Comparator Or Baseline | Other pyrazines (e.g., pyrazine, 2,5-dimethylpyrazine) lack the specific combination of reactivity and substitution pattern required for these documented syntheses. |
| Quantified Difference | Not applicable (binary utility). |
| Conditions | Multi-step organic and inorganic synthesis. |
For procurement in pharmaceutical or specialty chemical synthesis, 2-Methylpyrazine is often the only valid choice, as process patents and synthesis routes explicitly require this exact starting material.
Ideal for building a base layer of roasted, nutty, or cocoa notes in complex flavor systems for baked goods, coffee, and savory snacks. Its high odor threshold prevents it from dominating the profile, allowing formulators to layer more potent, lower-threshold aroma chemicals on top for a more nuanced and balanced final product.
Used as a direct additive to standardize flavor profiles in food systems where Maillard reaction precursors, particularly glutamic acid, are present. This provides process control and ensures a consistent nutty/roasted character, overcoming variability in raw material composition.
Required as a non-substitutable starting material for established synthetic routes, most notably in the manufacture of the anti-tuberculosis medication Pyrazinamide. Its specific structure is essential for the reaction pathways, making it a mandatory procurement for these pharmaceutical applications.
Flammable;Irritant